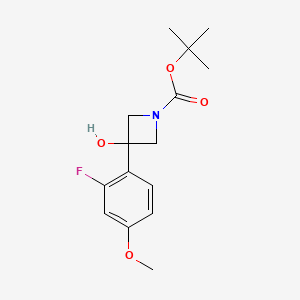
tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique azetidine ring structure, which is substituted with a fluoro-methoxyphenyl group and a tert-butyl ester group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the fluoro-methoxyphenyl group and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro-methoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the azetidine ring may contribute to its overall stability and bioavailability. The pathways involved in its mechanism of action are often studied using molecular docking and other computational techniques to predict its behavior in biological systems.
Comparison with Similar Compounds
tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-chloro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
tert-Butyl 3-(2-fluoro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate: The presence of a hydroxy group instead of a methoxy group can influence its chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C15H20FNO4 |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(18)17-8-15(19,9-17)11-6-5-10(20-4)7-12(11)16/h5-7,19H,8-9H2,1-4H3 |
InChI Key |
SQSBQQWLHLCFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


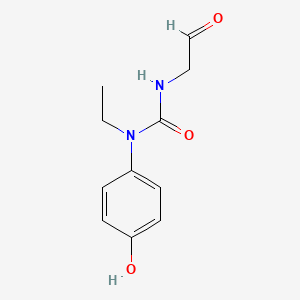
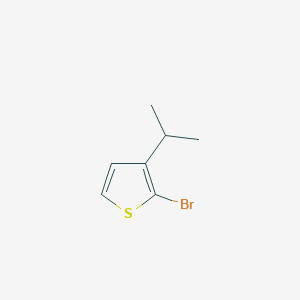
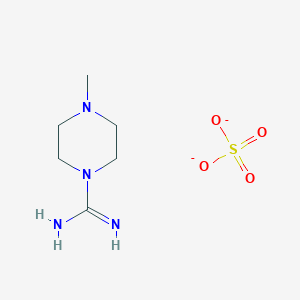

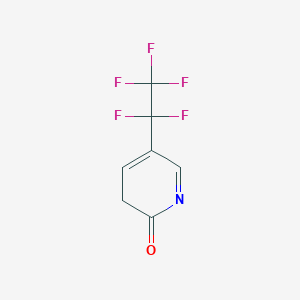
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
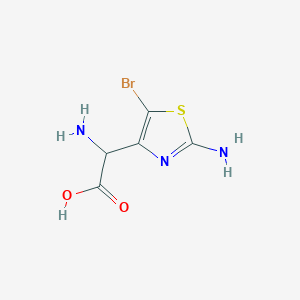
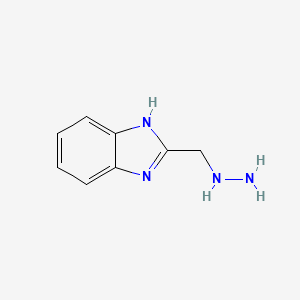
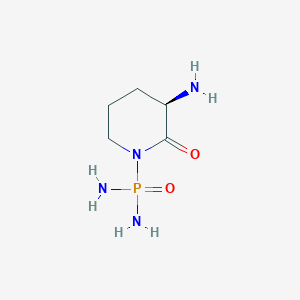
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

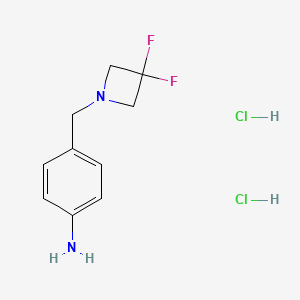
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
